molecular formula C14H16N2 B3020831 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline CAS No. 855643-01-5

4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline

Cat. No.: B3020831
CAS No.: 855643-01-5
M. Wt: 212.296
InChI Key: UULYPLNMFMJNIB-UHFFFAOYSA-N
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Description

4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline is an organic compound with the molecular formula C14H16N2. It is characterized by a pyridine ring substituted with two methyl groups at the 2 and 6 positions, and an aniline group attached to the 4 position of the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline typically involves the reaction of 2,6-dimethylpyridine with an appropriate aniline derivative under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 2,6-dimethylpyridine is reacted with 4-bromoaniline in the presence of a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It can also bind to receptors and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline is unique due to the presence of both the pyridine and aniline groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-[(2,6-dimethylpyridin-4-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-10-7-13(8-11(2)16-10)9-12-3-5-14(15)6-4-12/h3-8H,9,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULYPLNMFMJNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855643-01-5
Record name 4-[(2,6-dimethylpyridin-4-yl)methyl]aniline
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